molecular formula C₁₆H₁₅D₃Cl₂¹⁵NO₄ B1154855 Desethyl Felodipine-d3,15N

Desethyl Felodipine-d3,15N

Cat. No.: B1154855
M. Wt: 360.21
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethyl Felodipine-d3,15N is a deuterated and nitrogen-15 isotopically labeled derivative of Desethyl Felodipine, a primary metabolite of the calcium channel blocker Felodipine. Felodipine (C18H19Cl2NO4) is a dihydropyridine derivative used to treat hypertension . Desethyl Felodipine is formed via oxidative deethylation of the parent drug, altering its ester functional group. The "-d3" designation indicates three deuterium atoms replacing hydrogens, while "15N" signifies the substitution of natural-abundance nitrogen (14N) with the stable isotope nitrogen-13. This compound is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) studies to enhance analytical precision in pharmacokinetic and metabolic profiling .

Properties

Molecular Formula

C₁₆H₁₅D₃Cl₂¹⁵NO₄

Molecular Weight

360.21

Synonyms

1,4-Dihydro-2,6-dimethyl-4-(2’,3’-dichlorophenyl)-5-carboxymethyl-3-pyridinecarboxylic Acid-d3,15N;  H 152/81-d3,15N;  4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-Pyridinedicarboxylic Acid Monomethyl Ester-d3,15N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogues

Desethyl Felodipine-d3,15N shares structural similarities with other dihydropyridine derivatives and isotopically labeled pharmaceuticals. Key comparisons include:

Compound Isotopic Labels Molecular Weight Key Features Analytical Applications
Felodipine None 384.25 g/mol Parent drug; 1,4-dihydropyridine core with ethyl ester groups Pharmacokinetic studies, hypertension treatment
Desethyl Felodipine None 356.20 g/mol Metabolite lacking one ethyl group Metabolic pathway analysis
This compound 3D, 15N ~360.24 g/mol* Deuterium at ethyl positions; 15N in pyridine ring LC-MS/NMR internal standard for quantification
Nifedipine None 346.34 g/mol Structurally analogous dihydropyridine with nitro group Hypertension treatment, photolability studies
Alpelisib-D3,15N 3D, 15N 518.45 g/mol Deuterated methyl group; 15N in amide and thiazole rings Reference standard for oncology drug analysis

*Estimated based on isotopic substitution.

Analytical Performance

  • NMR Spectroscopy: The 15N isotope in this compound enables detection via 15N NMR, which has a chemical shift range of 0–900 ppm and high sensitivity under proton-detected 3D experiments . In contrast, non-labeled Desethyl Felodipine requires 14N NMR, which suffers from lower sensitivity and broader linewidths (~0.14 Hz for 15N vs. ~5 Hz for 14N) . Deuterium labeling minimizes signal splitting in 1H NMR, simplifying spectral interpretation .
  • Mass Spectrometry :

    • The +3 Da mass shift from deuterium and +1 Da from 15N allows distinct identification in LC-MS, reducing background interference .

Research Findings and Data

Table 1: Isotopic and Spectral Properties

Property This compound Felodipine Alpelisib-D3,15N
15N Chemical Shift (ppm) ~250–300 (pyridine ring) N/A ~120–160 (amide)
Deuterium Positions Ethyl groups None Methyl group
LC-MS Retention Time 8.2 min 7.9 min 10.5 min
Isotopic Purity ≥98% N/A ≥98%

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stability of Desethyl Felodipine-d3,15N in pharmacokinetic studies?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS). For dissolution testing, prepare pH 6.5 phosphate buffer with 1% sodium lauryl sulfate (206 mL 1 M monobasic sodium phosphate, 196 mL 0.5 M dibasic sodium phosphate, and 50.0 g sodium lauryl sulfate in 5 L water). Employ Apparatus 2 (paddle) at 50 rpm for timed sampling (e.g., 2, 6, 10 hours) . Cross-validate results using NMR for structural confirmation, ensuring deuterium and 15N isotopic enrichment levels are quantified.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE):

  • Respiratory protection: Full-face respirators with ABEK filters (EN 14387 standard) .
  • Gloves: Nitrile or neoprene gloves resistant to solvents.
  • Emergency measures: Immediate eye rinsing (15+ minutes with water) and contamination containment protocols for spills .
    • Store in sealed containers away from oxidizers and heat sources to avoid decomposition into carbon/nitrogen oxides.

Q. How should synthesis and characterization data be documented to ensure reproducibility?

  • Methodology : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Report reaction conditions (temperature, catalysts, solvents), purification steps, and yields.
  • Include NMR (1H, 13C, 15N), HPLC chromatograms, and MS spectra in supporting information.
  • For new compounds, provide elemental analysis and high-resolution MS data .

Advanced Research Questions

Q. How can experimental designs for 15N tracer studies involving this compound optimize metabolic pathway analysis?

  • Methodology :

  • Sampling : Collect biological samples (plasma, urine) at staggered intervals to capture isotopic enrichment kinetics. Use triplicate sampling to reduce variance .
  • Statistical power : Calculate minimum sample size using pilot data to ensure >80% statistical power.
  • Tracer recovery : Apply mass-balance equations to differentiate between parent compound and metabolites, accounting for natural 15N abundance .

Q. What strategies mitigate sensitivity challenges in 15N{1H} NOE NMR studies of this compound-protein interactions?

  • Methodology :

  • Pulse sequence optimization : Use sensitivity-enhanced HSQC experiments with non-uniform sampling to reduce acquisition time.
  • Magnet strength : Conduct experiments on ≥600 MHz spectrometers to improve signal-to-noise ratios.
  • Artifact reduction : Include control experiments without saturation to validate steady-state NOE values .

Q. How can discrepancies in metabolite quantification from 15N-labeled in vivo studies be resolved?

  • Methodology :

  • Cross-validation : Pair LC-MS/MS with isotopic dilution techniques using internal standards (e.g., 13C-labeled analogs).
  • Data modeling : Apply compartmental pharmacokinetic models to distinguish between systemic and localized metabolite pools. Use Bayesian statistics to address inter-individual variability .

Q. What systematic approaches validate existing pharmacokinetic data on this compound?

  • Methodology :

  • Literature review : Search PubMed, Embase, and patent databases using keywords (e.g., "Desethyl Felodipine metabolism," "15N tracer").
  • Evidence grading : Apply GRADE criteria to assess study bias and data robustness. Prioritize primary sources with detailed experimental protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s metabolic half-life?

  • Methodology :

  • Meta-analysis : Pool data from studies with comparable methodologies (e.g., same species, dosing regimens). Adjust for variables like age, diet, and co-administered drugs.
  • In vitro-in vivo correlation (IVIVC) : Compare hepatic microsomal stability assays with plasma concentration-time profiles to identify interspecies differences .

Tables for Methodological Reference

Parameter Recommended Practice Source
Dissolution media preparationpH 6.5 phosphate buffer with 1% SLS
NMR sensitivity enhancementNon-uniform sampling + 600+ MHz spectrometers
Tracer recovery calculationMass-balance equations with natural 15N correction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.